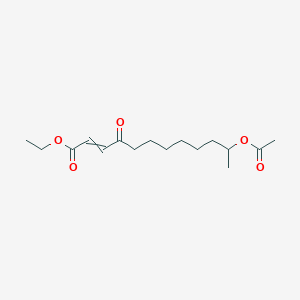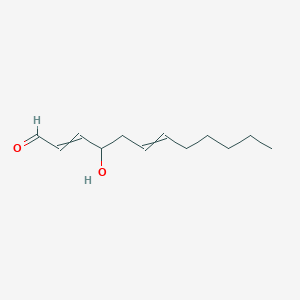![molecular formula C11H12 B14305094 4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene CAS No. 112504-80-0](/img/structure/B14305094.png)
4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene: is an organic compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol This compound is part of the cyclopropa[a]naphthalene family, characterized by a cyclopropane ring fused to a naphthalene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of a naphthalene derivative with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene is used as a building block in organic synthesis.
Biology and Medicine: Research has explored the biological activity of derivatives of this compound.
Industry: In the industrial sector, this compound and its derivatives are investigated for their potential use in the production of advanced materials, such as polymers and resins, due to their unique structural properties .
Mecanismo De Acción
The mechanism of action of 4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene and its derivatives involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
- 1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-
- 1H-Cyclopropa[a]naphthalene, 1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7-tetramethyl-
- β-Gurjunene
- δ1 (10)-Aristolene
- Calarene
Uniqueness: 4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene stands out due to its specific structural arrangement, which imparts unique chemical and physical properties. These properties make it a valuable compound for various applications in scientific research and industry .
Propiedades
Número CAS |
112504-80-0 |
|---|---|
Fórmula molecular |
C11H12 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene |
InChI |
InChI=1S/C11H12/c1-2-4-10-8(3-1)5-6-9-7-11(9)10/h5-6H,1-4,7H2 |
Clave InChI |
VUHRZICJEYVIFX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC3=C2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)

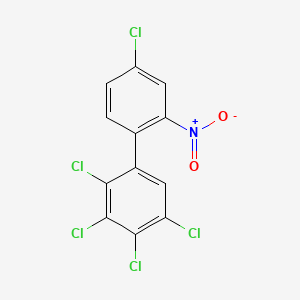
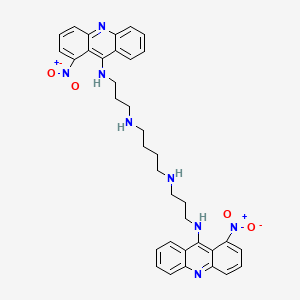
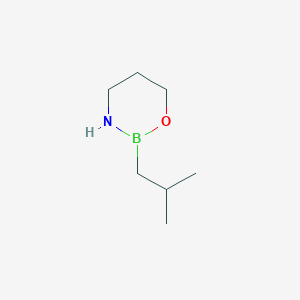
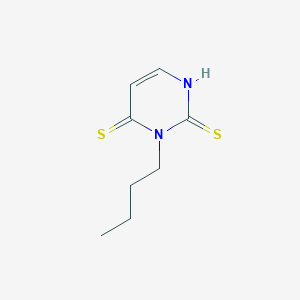
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
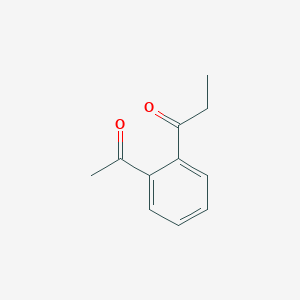
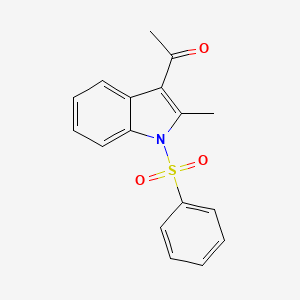
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
